1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of pyrimidine and indole Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as ambrisentan , are known to target endothelin receptors, specifically the type A endothelin receptor . These receptors play a crucial role in vasoconstriction and the proliferation of smooth muscle cells .
Mode of Action
Based on the structural similarity to ambrisentan , it can be hypothesized that it may act as an antagonist at its target receptor, preventing the binding of endogenous ligands and thus inhibiting the downstream effects of receptor activation .
Biochemical Pathways
If it indeed targets endothelin receptors like ambrisentan , it would affect the endothelin signaling pathway. This pathway plays a key role in various physiological processes, including vasoconstriction, cell proliferation, and fibrosis .
Result of Action
If it acts similarly to ambrisentan , it may result in vasodilation and a reduction in cell proliferation, which could potentially be beneficial in conditions such as pulmonary arterial hypertension .
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole can be achieved through several routes. One common method involves the condensation of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The resulting product can be further purified and characterized using techniques such as IR, NMR, and mass spectrometry.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and improve yields .
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or indole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound also contains a 4,6-dimethylpyrimidine moiety and has shown antimicrobial and antioxidant properties.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This derivative has been studied for its potential as a corrosion inhibitor.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has applications in medicinal chemistry and has been synthesized using microwave irradiation.
The uniqueness of this compound lies in its specific combination of pyrimidine and indole structures, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-9-11(2)16-14(15-10)17-8-7-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAOMMSEBGAKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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